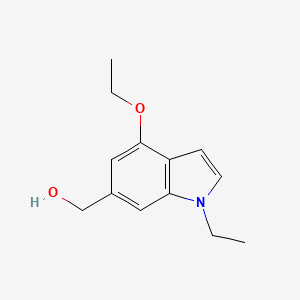
(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol, often involves the condensation reaction of phenylhydrazine with carbonyl compounds. For instance, the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product . The reaction conditions typically involve heating at elevated temperatures to facilitate the formation of the indole ring.
Industrial Production Methods
Industrial production methods for indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts and green chemistry principles are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
Biologically, indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities. This compound may be explored for similar biological activities due to its structural similarity to other bioactive indole compounds .
Medicine
In medicine, indole derivatives are used in the development of drugs for various diseases. The compound’s potential biological activities make it a candidate for drug discovery and development .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require indole-based structures .
Wirkmechanismus
The mechanism of action of (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol involves its interaction with molecular targets and pathways in biological systems. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. The specific molecular targets and pathways depend on the compound’s structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol include other indole derivatives such as:
- Indole-3-acetic acid
- 1H-indol-6-ylmethanol
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives .
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The ethoxy and ethyl groups on the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(4-ethoxy-1-ethylindol-6-yl)methanol |
InChI |
InChI=1S/C13H17NO2/c1-3-14-6-5-11-12(14)7-10(9-15)8-13(11)16-4-2/h5-8,15H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
LXIJWLGAZIKVQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC2=C1C=C(C=C2OCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


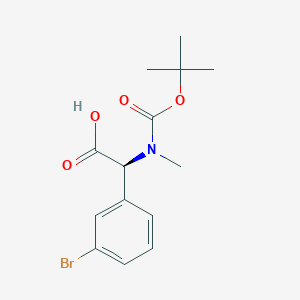
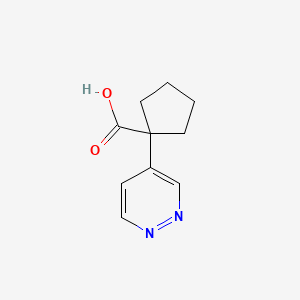

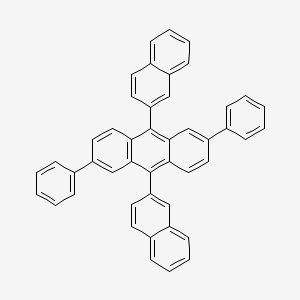
![3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13094665.png)

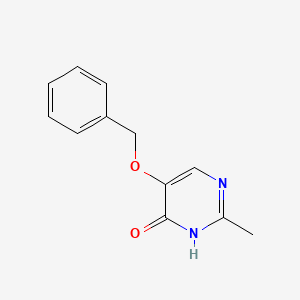
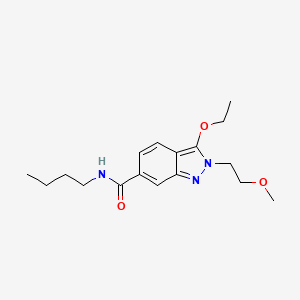
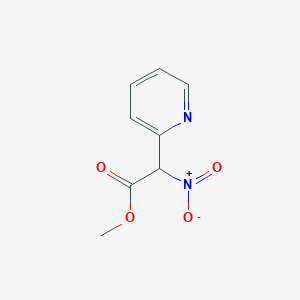
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
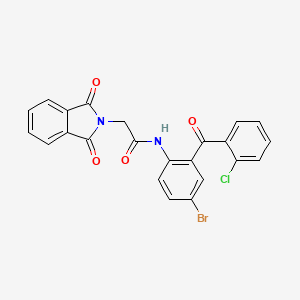
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
